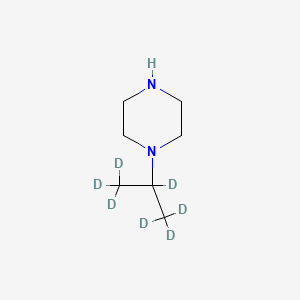
1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with hydrazine derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact pathways involved depend on the specific application and target organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methylpropyl)-1H-1,2,3-triazole: Similar structure but with a different arrangement of nitrogen atoms in the triazole ring.
1-(2-Methylpropyl)-1H-1,2,4-triazole: Another isomer with a different substitution pattern.
2-Methylpropyl-1H-1,2,4-triazole: Lacks the amine group, resulting in different chemical properties.
Uniqueness
1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the amine group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications, including drug development and material science.
Propriétés
Formule moléculaire |
C6H12N4 |
|---|---|
Poids moléculaire |
140.19 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4/c1-5(2)3-10-4-8-6(7)9-10/h4-5H,3H2,1-2H3,(H2,7,9) |
Clé InChI |
JVJWZMWBXPLBOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


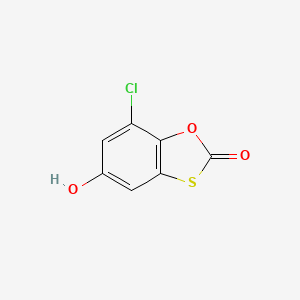

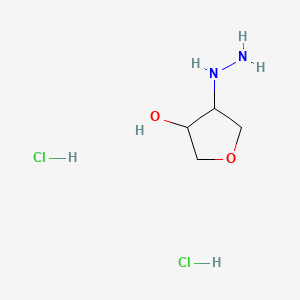
![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)


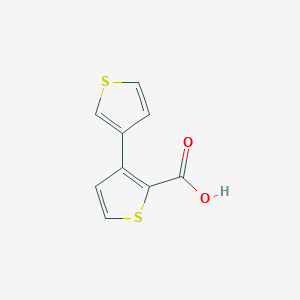

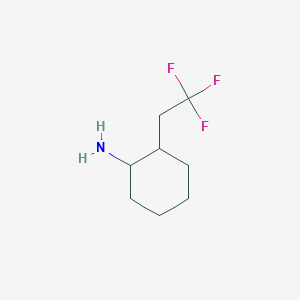


![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)
